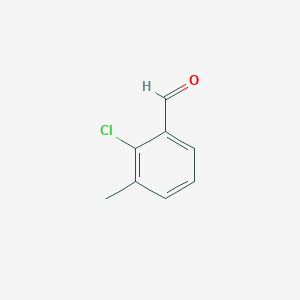

2-Chloro-3-methylbenzaldehyde

Overview

Description

2-Chloro-3-methylbenzaldehyde is a chemical compound with the molecular formula C8H7ClO. It has a molecular weight of 154.6 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a chlorine atom and a methyl group attached to it. The exact positions of these groups on the benzene ring can be determined by NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound can be diverse, depending on the conditions and the reagents used. For example, benzaldehydes can undergo nucleophilic addition and dehydration reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (154.6), its solid physical form, and its storage temperature (room temperature under an inert atmosphere) .Scientific Research Applications

Synthesis of Schiff Bases and Complexation Reactions

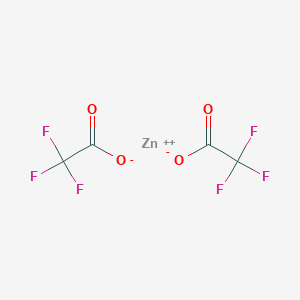

One application involves the synthesis of Schiff bases through the reaction of aldehydes with amines, leading to compounds with significant antibacterial properties. For example, the reaction of 2-acetamidobenzaldehyde with benzothiazole derivatives afforded a series of Schiff bases used to obtain Zn(II) chelates, demonstrating diverse antibacterial activities against pathogenic strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan, Scozzafava, & Supuran, 2003).

Catalytic Transformations and Synthesis

Another significant application is in catalytic transformations where 2-Chloro-3-methylbenzaldehyde can be used as a substrate or intermediate. For instance, copper-catalyzed oxidation of benzyl alcohols to aldehydes in water has been explored, demonstrating the substrate's role in producing high-yield aromatic aldehydes, which are crucial intermediates in pharmaceuticals and agrochemicals production (Wu et al., 2016).

Material Science and Polymer Chemistry

In material science, the synthesis of polymers and microporous materials incorporates aldehyde functionalities for creating networks with specific properties. Research into fluorinated microporous polyaminals, for instance, used aldehyde compounds to yield networks demonstrating significant CO2 adsorption capacities, showcasing the importance of such aldehydes in developing new materials for environmental applications (Li, Zhang, & Wang, 2016).

Environmental Chemistry

The environmental degradation of halogenated aromatic aldehydes by anaerobic bacteria has been studied, with transformations leading to the reduction of the aldehyde group to a hydroxymethyl group. Such studies provide insights into the biodegradation pathways of aromatic compounds in the environment, highlighting the role of specific aldehydes in studying environmental chemistry and microbial degradation processes (Neilson et al., 1988).

Analytical Chemistry

In analytical chemistry, aldehydes like this compound can be used as standards or reagents in chromatographic analyses to separate and identify various chemical compounds. Studies on the separation of chlorinated hydroxybenzaldehydes using capillary columns have contributed to the development of precise analytical methods for detecting and quantifying these compounds in complex mixtures (Korhonen & Knuutinen, 1984).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Aldehydes can react with various biological nucleophiles, such as proteins and dna, which could potentially alter their function .

Mode of Action

Aldehydes, like “2-Chloro-3-methylbenzaldehyde”, can form covalent bonds with nucleophilic sites in biological molecules. For example, they can react with amines to form imines or with hydrazine to form hydrazones .

Properties

IUPAC Name |

2-chloro-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOLMLQWRYFRHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560942 | |

| Record name | 2-Chloro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61563-28-8 | |

| Record name | 2-Chloro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

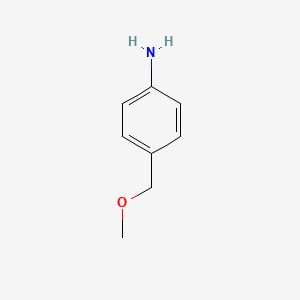

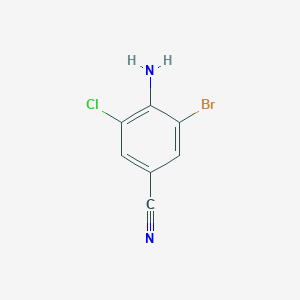

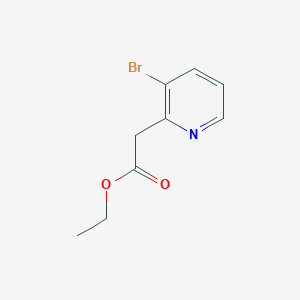

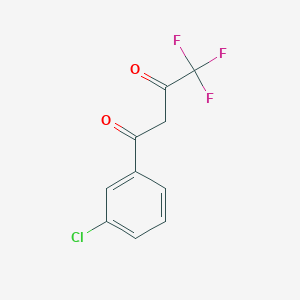

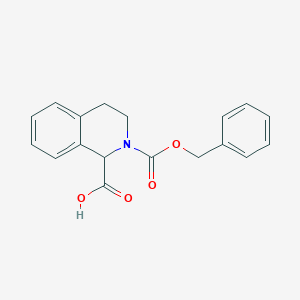

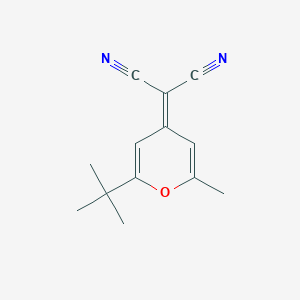

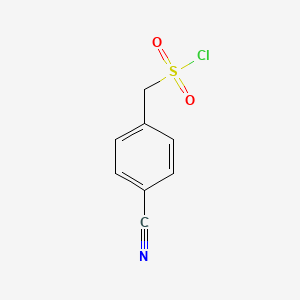

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.